4-Hydrazinylpyridine trihydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Hydrazinylpyridine trihydrochloride is a chemical compound with the molecular formula C5H8Cl3N3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including medicinal chemistry and material science.

作用机制

Target of Action

Hydrazinopyridines, a class of compounds to which 4-hydrazinylpyridine trihydrochloride belongs, have been actively investigated as precursors in the synthesis of products having biological activity .

Mode of Action

It is known that the presence of the highly reactive hydrazine group in the molecule makes it possible to insert the pyridine fragment into complex molecular structures .

Biochemical Pathways

It is known that hydrazinopyridines and their derivatives have a wide range of pharmacological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The most active compound in a study, a derivative of hydrazinopyridine, showed good bioavailability .

Result of Action

Products obtained on the basis of hydrazinopyridines have anti-inflammatory, antiulcer, and other types of activity .

Action Environment

It is known that the compound should be stored under inert gas (nitrogen or argon) at 2-8°c .

准备方法

Synthetic Routes and Reaction Conditions

4-Hydrazinylpyridine trihydrochloride can be synthesized through the reaction of 4-chloropyridine with hydrazine monohydrate. The reaction typically involves heating a solution of 4-chloropyridine and hydrazine monohydrate in 1-propanol under reflux for 18 hours. The solution is then cooled to 0°C, and the resulting crystals are collected by filtration. The crystals are washed with cold 1-propanol and air-dried to yield the compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis process described above can be scaled up for industrial purposes. The key factors in industrial production would include optimizing reaction conditions, ensuring purity, and managing waste products.

化学反应分析

Types of Reactions

4-Hydrazinylpyridine trihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: It can be reduced under specific conditions to yield different derivatives.

Substitution: The hydrazinyl group can participate in substitution reactions, leading to the formation of various substituted pyridine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Reagents like alkyl halides or acyl chlorides are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxide derivatives, while substitution reactions can produce various substituted pyridines.

科学研究应用

Chemical Properties and Structure

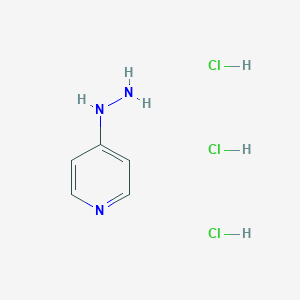

4-Hydrazinylpyridine trihydrochloride is characterized by the following chemical structure:

- Molecular Formula : C5H8Cl3N3

- Molecular Weight : 202.5 g/mol

- IUPAC Name : this compound

This compound exhibits significant reactivity due to the presence of the hydrazine functional group, making it suitable for various chemical transformations.

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent. Its applications include:

- Inhibition of Enzymes : The compound has been studied for its ability to inhibit specific enzymes, such as glycosidases, which are implicated in various diseases including cancer and neurodegenerative disorders. For instance, research has shown that derivatives of hydrazinylpyridine can effectively block tau hyperphosphorylation, a critical process in Alzheimer's disease pathology .

- Anticancer Activity : Studies have indicated that hydrazinylpyridine derivatives may exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation.

Biochemistry

In biochemical research, this compound serves as:

- A Building Block for Drug Development : Its ability to form stable complexes with metal ions makes it a valuable precursor in synthesizing metal-based drugs. This property is particularly useful in developing radiopharmaceuticals for imaging and therapy .

- Reagent in Organic Synthesis : The compound is utilized as a reagent in various organic synthesis reactions, including the preparation of hydrazones and other nitrogen-containing heterocycles.

Materials Science

The compound's unique properties extend to materials science:

- Synthesis of Coordination Polymers : this compound can act as a ligand in coordination chemistry, leading to the formation of coordination polymers with potential applications in catalysis and gas storage .

- Nanomaterials Development : Research has explored its use in creating nanomaterials with tailored properties for applications in electronics and photonics.

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry highlighted the efficacy of hydrazinylpyridine derivatives against breast cancer cell lines. The researchers synthesized several derivatives and assessed their cytotoxicity, finding that specific modifications enhanced their anticancer activity significantly .

Case Study 2: Enzyme Inhibition

In another study focusing on neurodegenerative diseases, researchers demonstrated that compounds based on 4-hydrazinylpyridine effectively inhibited tau protein aggregation in vitro. This inhibition was linked to improved cognitive function in animal models, suggesting potential therapeutic benefits for Alzheimer’s disease .

相似化合物的比较

Similar Compounds

4-Hydrazinylpyridine hydrochloride: A closely related compound with similar chemical properties.

2-Hydrazinylpyridine: Another derivative of pyridine with a hydrazinyl group at a different position.

Hydrazinopyridine derivatives: A broad class of compounds with varying biological activities.

Uniqueness

4-Hydrazinylpyridine trihydrochloride is unique due to its specific substitution pattern and the presence of three hydrochloride groups. This structure imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry .

生物活性

4-Hydrazinylpyridine trihydrochloride is a compound with notable biological activity, particularly in the fields of medicinal chemistry and biochemistry. Understanding its biological properties is essential for its potential applications in therapeutic contexts. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

This compound is a derivative of hydrazine and pyridine, characterized by the presence of a hydrazinyl group attached to the fourth position of the pyridine ring. Its molecular formula is C5H7N3⋅3HCl, and it exists as a trihydrochloride salt, which enhances its solubility in aqueous solutions.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes, particularly serine proteases, which play critical roles in physiological processes such as blood coagulation and inflammation. The inhibition can lead to altered signaling pathways that may benefit therapeutic interventions in diseases characterized by excessive proteolytic activity .

- Antioxidant Properties : The compound displays antioxidant activity, which helps mitigate oxidative stress in cells. This property is particularly relevant in conditions where oxidative damage contributes to disease pathology.

- Antitumor Activity : Preliminary studies suggest that this compound may exhibit antitumor effects by inducing apoptosis in cancer cells. This mechanism involves the activation of specific signaling pathways that lead to programmed cell death .

Case Studies

- Serine Protease Inhibition : A study demonstrated that 4-hydrazinylpyridine derivatives effectively inhibit plasma kallikrein, a serine protease involved in coagulation pathways. This inhibition was linked to reduced thrombus formation in animal models, suggesting potential applications in managing thrombotic disorders .

- Antioxidant Activity Assessment : In vitro assays indicated that the compound scavenges free radicals more effectively than some standard antioxidants. This property was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays, showing significant protective effects against oxidative stress in cultured cells .

- Antitumor Studies : Research involving xenograft models of breast and lung carcinoma revealed that treatment with this compound resulted in significant tumor size reduction compared to control groups. The study highlighted its potential as an adjunct therapy in cancer treatment .

Data Table

属性

IUPAC Name |

pyridin-4-ylhydrazine;trihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3.3ClH/c6-8-5-1-3-7-4-2-5;;;/h1-4H,6H2,(H,7,8);3*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUYCZXOQGIPAHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1NN.Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Cl3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。